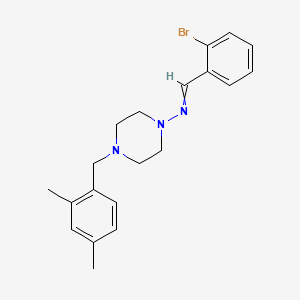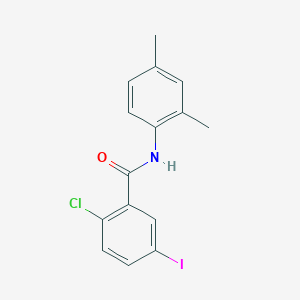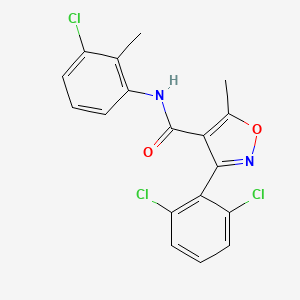![molecular formula C20H15Cl2N3O3 B3740439 N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide](/img/structure/B3740439.png)
N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide
Übersicht
Beschreibung
N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections.
Wirkmechanismus
C646 inhibits the activity of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides by binding to the catalytic domain of p300/PCAF. This leads to the inhibition of acetylation of histones and non-histone proteins, resulting in changes in gene expression, cell cycle progression, and apoptosis. C646 has been shown to be a selective inhibitor of p300/PCAF and does not inhibit other N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides such as GCN5 and PCAF.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. It inhibits the acetylation of histones and non-histone proteins, leading to changes in gene expression, cell cycle progression, and apoptosis. C646 has also been shown to induce cell cycle arrest at the G1 phase and inhibit the migration and invasion of cancer cells. In addition, C646 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to anti-inflammatory effects. C646 has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
C646 has several advantages for lab experiments. It is a potent and selective inhibitor of p300/PCAF and has been widely used in scientific research to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes. C646 has also been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. However, C646 has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for dissolution. C646 is also unstable in aqueous solutions and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on C646. One direction is to investigate the potential therapeutic applications of C646 in various diseases such as cancer, inflammation, and viral infections. Another direction is to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes and identify new targets for drug development. Additionally, future research can focus on optimizing the synthesis method of C646 to increase its yield and purity and improve its solubility and stability.
Wissenschaftliche Forschungsanwendungen
C646 has been extensively used in scientific research to study the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in various biological processes. It has been shown to inhibit the acetylation of histones and non-histone proteins, leading to changes in gene expression, cell cycle progression, and apoptosis. C646 has also been used to investigate the role of N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}nicotinamides in cancer, inflammation, and viral infections. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. C646 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, C646 has been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c1-28-18-10-16(24-20(27)13-3-2-8-23-11-13)15(22)9-17(18)25-19(26)12-4-6-14(21)7-5-12/h2-11H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIINGANCNGOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3740358.png)
![N-[4-(dimethylamino)phenyl]-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B3740363.png)
![1-{9-[2-(4-morpholinyl)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B3740371.png)
![(2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3740389.png)


![N-(3,4-dichlorophenyl)-N'-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3740423.png)


![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3740445.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740448.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3740461.png)